Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate typically involves the chlorosulfonation of a suitable precursor. One common method involves the reaction of 3-fluoro-2-methoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The resulting product is then esterified using methanol in the presence of a catalyst to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. Its derivatives have shown potential as inhibitors of specific enzymes, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Chlorosulfonyl Isocyanate: Known for its versatility in organic synthesis, particularly in the preparation of β-lactams and carbamates.
Sulfonyl Chlorides: A broad class of compounds used in the synthesis of sulfonamides, sulfonates, and other derivatives.
Uniqueness: Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate is unique due to the presence of both a fluorine atom and a methoxy group on the benzoate core. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and industrial applications.
Biological Activity
Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound, drawing from diverse research sources.
Synthesis and Characterization
The synthesis of this compound typically involves the chlorosulfonation of the corresponding methoxybenzoate derivative. The process can be optimized through various reaction conditions to enhance yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies indicate that this compound exhibits moderate to significant antibacterial activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives.
Cytotoxicity
Recent studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, in assays against colorectal cancer cell lines such as HCT116 and Caco-2, the compound showed promising IC50 values, indicating its potential as an anticancer agent. The cytotoxicity profile suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that alterations in substituents on the aromatic ring can significantly affect both potency and selectivity. For example, the introduction of electron-withdrawing groups enhances antibacterial activity, while modifications that increase lipophilicity may improve cellular uptake and cytotoxicity.
Case Studies
- Colorectal Cancer Study : A study conducted on the effects of this compound on HCT116 cells revealed an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a potent cytotoxic effect compared to control treatments .
- Antibacterial Screening : In a screening assay against multiple bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating effective antibacterial properties .
Data Tables
Table 1: Cytotoxicity Profile Against Cancer Cell Lines
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
HCT116 | 15 | 48 |
Caco-2 | 20 | 48 |
Normal HIEC | >100 | 48 |
Table 2: Antibacterial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 40 |
Properties
Molecular Formula |
C9H8ClFO5S |
---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-3-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C9H8ClFO5S/c1-15-8-6(9(12)16-2)3-5(4-7(8)11)17(10,13)14/h3-4H,1-2H3 |
InChI Key |
SJMFHMSMCYMADI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.